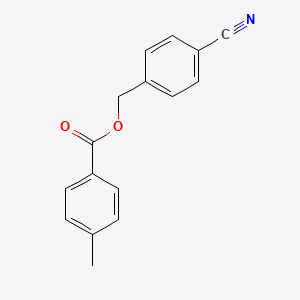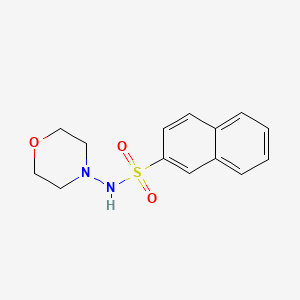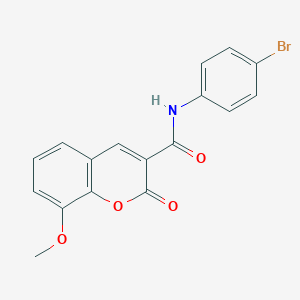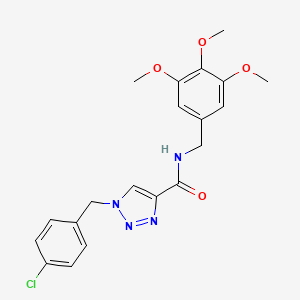
N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine is a complex organic compound that features a phosphoryl group bonded to a diphenylmethanamine moiety and two 3-methylphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine typically involves the reaction of diphenylmethanamine with phosphoryl chloride and 3-methylphenol under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphoryl oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phosphoryl compounds.
Aplicaciones Científicas De Investigación
N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-bis(2-methylphenoxy)phosphoryl-1,1-diphenylmethanamine
- N-bis(4-methylphenoxy)phosphoryl-1,1-diphenylmethanamine
- N-bis(3-methylphenoxy)phosphoryl-3,4-dimethoxyaniline
Uniqueness
N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine is unique due to the presence of the 3-methylphenoxy groups, which confer specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-1,1-diphenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26NO3P/c1-21-11-9-17-25(19-21)30-32(29,31-26-18-10-12-22(2)20-26)28-27(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-20,27H,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGFOXFKCYYUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-methyl-6-oxo-5-[(1-phenylethyl)carbamoyl]-1,6-dihydropyridine-3-carboxylate](/img/structure/B5078053.png)
![2-(2-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5078057.png)
![3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B5078079.png)

![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5078089.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5078093.png)
![N-[4-(dimethylamino)benzyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5078096.png)
![N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5078099.png)

![2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B5078134.png)
amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B5078142.png)

![N-{1-(4-morpholinylcarbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5078151.png)

